(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound with the molecular formula C₈H₁₅N₃OS and a molecular weight of 201.29 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. The compound is primarily used for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 4-methoxybutylamine with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1,2,3-Thiadiazol-4-yl)(methoxy)phenylamines: These compounds share the thiadiazole ring and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybutyl group enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C8H15N3OS |
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Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-methoxy-N-(thiadiazol-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H15N3OS/c1-12-5-3-2-4-9-6-8-7-13-11-10-8/h7,9H,2-6H2,1H3 |
InChI Key |
ORMRSEUQUJRTTI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CSN=N1 |
Origin of Product |
United States |
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